molecular formula C9H14N2O3S2 B2394806 N-(1-Cyanoethyl)-2-(1,1-dioxothiolan-3-yl)sulfanylacetamide CAS No. 2224454-72-0

N-(1-Cyanoethyl)-2-(1,1-dioxothiolan-3-yl)sulfanylacetamide

Cat. No. B2394806
CAS RN: 2224454-72-0
M. Wt: 262.34
InChI Key: OWWTVPLETCMFAX-UHFFFAOYSA-N
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Description

N-(1-Cyanoethyl)-2-(1,1-dioxothiolan-3-yl)sulfanylacetamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has shown promising results in various scientific research applications. It is a potent antioxidant and anti-inflammatory agent that has been extensively studied for its potential therapeutic benefits in various diseases.

Mechanism Of Action

N-(1-Cyanoethyl)-2-(1,1-dioxothiolan-3-yl)sulfanylacetamide exerts its therapeutic effects through various mechanisms of action. It activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant and anti-inflammatory gene expression. It also inhibits the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation and immune response. N-(1-Cyanoethyl)-2-(1,1-dioxothiolan-3-yl)sulfanylacetamide also activates the peroxisome proliferator-activated receptor gamma (PPAR-γ) pathway, which is involved in lipid metabolism and inflammation.
Biochemical and Physiological Effects:
N-(1-Cyanoethyl)-2-(1,1-dioxothiolan-3-yl)sulfanylacetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It can increase the expression of antioxidant and anti-inflammatory genes, such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GPx). It can also decrease the expression of pro-inflammatory genes, such as interleukin-1 beta (IL-1β), tumor necrosis factor alpha (TNF-α), and cyclooxygenase-2 (COX-2). N-(1-Cyanoethyl)-2-(1,1-dioxothiolan-3-yl)sulfanylacetamide can also improve vascular function, reduce oxidative stress, and inhibit cancer cell growth and proliferation.

Advantages And Limitations For Lab Experiments

N-(1-Cyanoethyl)-2-(1,1-dioxothiolan-3-yl)sulfanylacetamide has several advantages for lab experiments. It is a well-established compound with a well-established synthesis method. It has been extensively studied for its potential therapeutic benefits in various diseases, and its mechanisms of action are well-understood. It is also relatively stable and can be stored for long periods of time. However, N-(1-Cyanoethyl)-2-(1,1-dioxothiolan-3-yl)sulfanylacetamide also has some limitations for lab experiments. It can be expensive to synthesize and may not be readily available in some laboratories. It can also have low solubility in aqueous solutions, which can limit its use in some experiments.

Future Directions

There are several future directions for the research on N-(1-Cyanoethyl)-2-(1,1-dioxothiolan-3-yl)sulfanylacetamide. One direction is to further investigate its potential therapeutic benefits in various diseases, including cancer, neurodegenerative diseases, cardiovascular diseases, and inflammatory diseases. Another direction is to investigate its potential use in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further studies are needed to better understand its mechanisms of action and to optimize its synthesis and formulation for clinical use.

Synthesis Methods

N-(1-Cyanoethyl)-2-(1,1-dioxothiolan-3-yl)sulfanylacetamide is synthesized by the reaction of 2-cyanoethyl disulfide with 2-aminothiolane in the presence of acetic anhydride. The reaction produces a mixture of N-(1-Cyanoethyl)-2-(1,1-dioxothiolan-3-yl)sulfanylacetamide and its isomer, CDDO-Me. The mixture is then purified by column chromatography to obtain pure N-(1-Cyanoethyl)-2-(1,1-dioxothiolan-3-yl)sulfanylacetamide. The synthesis method is well-established and has been reported in various research articles.

Scientific Research Applications

N-(1-Cyanoethyl)-2-(1,1-dioxothiolan-3-yl)sulfanylacetamide has been extensively studied for its potential therapeutic benefits in various diseases, including cancer, neurodegenerative diseases, cardiovascular diseases, and inflammatory diseases. It has been shown to have potent antioxidant and anti-inflammatory properties that can protect cells from oxidative stress and inflammation. In cancer, N-(1-Cyanoethyl)-2-(1,1-dioxothiolan-3-yl)sulfanylacetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. In neurodegenerative diseases, N-(1-Cyanoethyl)-2-(1,1-dioxothiolan-3-yl)sulfanylacetamide has been shown to protect neurons from oxidative stress and inflammation and improve cognitive function. In cardiovascular diseases, N-(1-Cyanoethyl)-2-(1,1-dioxothiolan-3-yl)sulfanylacetamide has been shown to improve vascular function and reduce inflammation. In inflammatory diseases, N-(1-Cyanoethyl)-2-(1,1-dioxothiolan-3-yl)sulfanylacetamide has been shown to reduce inflammation and improve immune function.

properties

IUPAC Name

N-(1-cyanoethyl)-2-(1,1-dioxothiolan-3-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S2/c1-7(4-10)11-9(12)5-15-8-2-3-16(13,14)6-8/h7-8H,2-3,5-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWTVPLETCMFAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NC(=O)CSC1CCS(=O)(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanoethyl)-2-(1,1-dioxothiolan-3-yl)sulfanylacetamide

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